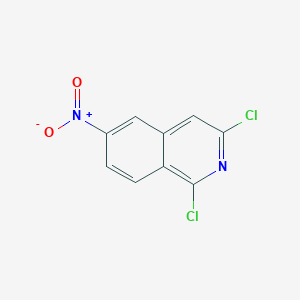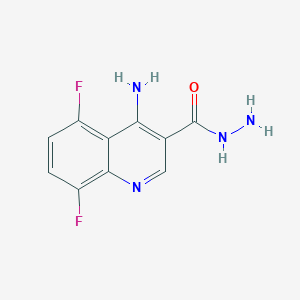
4-Amino-5,8-difluoroquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5,8-difluoroquinoline-3-carbohydrazide is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide typically involves the following steps:
Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.
Displacement of Halogen Atoms: Fluorine atoms are introduced into the quinoline structure through nucleophilic substitution reactions.
Direct Fluorination: This method involves the direct introduction of fluorine atoms into the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5,8-difluoroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Applications De Recherche Scientifique
4-Amino-5,8-difluoroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimalarial and anticancer activities.
Industry: It is used in the development of new materials, such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4-Amino-5,8-difluoroquinoline-3-carbohydrazide can be compared with other fluorinated quinoline derivatives, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Propriétés
Numéro CAS |
1315350-14-1 |
|---|---|
Formule moléculaire |
C10H8F2N4O |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
4-amino-5,8-difluoroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8F2N4O/c11-5-1-2-6(12)9-7(5)8(13)4(3-15-9)10(17)16-14/h1-3H,14H2,(H2,13,15)(H,16,17) |
Clé InChI |
VBVKAYUVNSDCSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1F)C(=C(C=N2)C(=O)NN)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


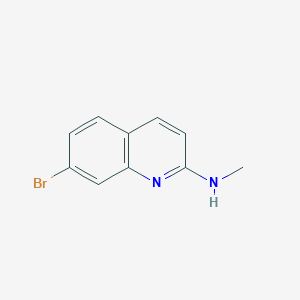

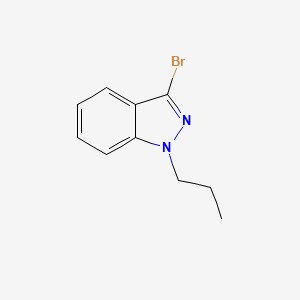
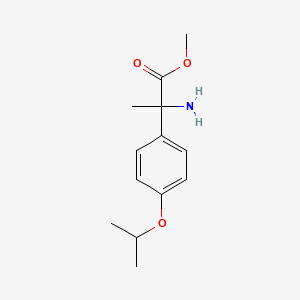

![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)



